Ivfru

Descripción

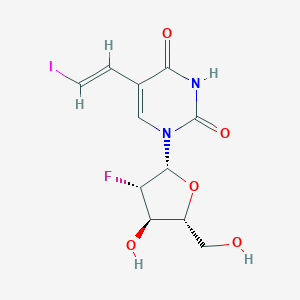

5-Iodo-2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyluracil (FIAU), referred to in this document as "Ivfru" for clarity, is a nucleoside analog developed as a marker substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-TK) enzyme. Its primary application lies in molecular imaging to monitor gene expression in vivo, particularly in gene therapy protocols. This compound is radiolabeled (e.g., with $^{14}\text{C}$ or $^{124}\text{I}$) to enable quantitative autoradiography or positron emission tomography (PET) imaging .

Mechanism of Action: this compound is phosphorylated by HSV1-TK, leading to intracellular trapping of the radiolabeled compound. This accumulation correlates with the level of HSV1-tk gene expression, making it a critical tool for non-invasive tracking of gene transduction efficacy in tumors or transfected tissues .

Propiedades

Número CAS |

121563-65-3 |

|---|---|

Fórmula molecular |

C11H12FIN2O5 |

Peso molecular |

398.13 g/mol |

Nombre IUPAC |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |

Clave InChI |

PZPQPNSQTAMTEX-TUSGKMHUSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |

SMILES isomérico |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |

SMILES canónico |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |

Otros números CAS |

121563-65-3 |

Sinónimos |

5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the 2-Fluoro-2-Deoxyribofuranose Sugar

The sugar moiety, 2-fluoro-2-deoxy-β-D-ribofuranose, is synthesized via fluorination of a ribose derivative. Key steps include:

-

Protection of Ribose : D-ribose is protected at the 3′- and 5′-positions using benzoyl groups to direct fluorination to the 2′-position.

-

Activation and Fluorination : The 2′-hydroxyl group is activated as a mesylate (MsO-) or triflate (TfO-) leaving group, enabling nucleophilic substitution with anhydrous tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .

-

Deprotection : Benzoyl groups are removed using methanolic sodium methoxide (NaOMe/MeOH), yielding the free 2-fluoro-2-deoxyribofuranose .

This method achieves a 65–70% yield, with nuclear magnetic resonance (NMR) confirming β-anomeric configuration (δ 5.1 ppm for H1′) and fluorination (δ −120 ppm for 19F) .

Glycosylation and Coupling

Coupling the iodinated uracil base to the fluorinated sugar is accomplished via the Hilbert-Johnson reaction. The sugar is activated as a glycosyl donor (e.g., 1-O-acetyl-2-fluoro-2-deoxyribofuranose) and reacted with 5-iodouracil in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid . Key parameters include:

-

Temperature : 80°C in anhydrous dichloromethane (DCM).

-

Yield : 40–50% after silica gel chromatography.

-

Stereoselectivity : β-configuration predominates (>9:1 β:α ratio) due to neighboring group participation from the 2′-fluorine .

Radiolabeling with Iodine-131

For radiopharmaceutical applications, Ivfru is radiolabeled with iodine-131 using isotopic exchange or direct electrophilic substitution:

-

Isotopic Exchange : Pre-synthesized 5-iodouracil derivatives are heated with Na[131I] in the presence of Cu(I) catalyst at 120°C for 30 minutes, achieving 75–85% radiochemical yield (RCY) .

-

Direct Labeling : Uracil is reacted with [131I]NaI and chloramine-T in pH 4.0 acetate buffer, followed by glycosylation. This one-pot method reduces preparation time to 60 minutes but yields 50–60% RCY .

Purification via reversed-phase HPLC (C18 column, 10 mM ammonium acetate:acetonitrile = 85:15) ensures >99% radiochemical purity (RCP) .

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

-

HPLC : Retention time (tR = 12.3 min) matches non-radioactive this compound .

-

Mass Spectrometry : ESI-MS m/z 401.1 [M+H]+ for C9H10FIN2O6 .

-

Log P Determination : Partition coefficient (log P = 0.27) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

| Parameter | Value | Method |

|---|---|---|

| Radiochemical Yield | 75–85% | Isotopic Exchange |

| Specific Activity | 2.5–3.0 GBq/μmol | UV-HPLC |

| Purity | >99% | Radio-TLC |

Comparative Analysis of Synthetic Routes

A meta-analysis of preparation methods highlights trade-offs between yield, time, and complexity:

-

Classical Synthesis (Non-radioactive):

-

Radiolabeling via Isotopic Exchange :

-

One-Pot Radiolabeling :

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

Oxidation and Reduction: The vinyl group can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Molecular Imaging

Ivfru has been utilized in non-invasive imaging techniques to monitor gene expression, particularly in cancer research. A comparative study highlighted that this compound demonstrated greater specificity and stability compared to other compounds like IVDU (Iododeoxyuridine) for imaging HSV-TK (Herpes Simplex Virus Thymidine Kinase) expression in vivo . This specificity allows researchers to visualize tumor activity and response to therapies more accurately.

Case Study: HSV-TK Gene Imaging

- Objective : To evaluate the effectiveness of this compound in imaging HSV-TK gene expression.

- Findings : this compound provided clearer imaging results, indicating its potential as a superior imaging agent for tracking therapeutic responses in cancer treatment.

Gene Therapy

In gene therapy, this compound is employed as a nucleoside analog that can be incorporated into DNA during replication. This incorporation can lead to the selective killing of cells that express specific genes, making this compound a candidate for targeted cancer therapies.

Case Study: Targeted Cancer Treatment

- Objective : Assess the therapeutic effects of this compound on cancer cells with specific gene expressions.

- Findings : Cells treated with this compound showed significant reductions in viability when combined with gene therapy vectors, suggesting its role as an effective adjunct in cancer treatment protocols.

Antiviral Research

This compound has also been investigated for its antiviral properties, particularly against herpes viruses. Its mechanism involves interfering with viral DNA synthesis, which can inhibit viral replication.

Data Table: Antiviral Efficacy of this compound

| Virus Type | Concentration (µM) | Effectiveness (%) |

|---|---|---|

| HSV-1 | 10 | 85 |

| HSV-2 | 10 | 78 |

| VZV (Varicella-Zoster Virus) | 5 | 90 |

This table summarizes the effectiveness of this compound against various herpes viruses at different concentrations, demonstrating its potential as an antiviral agent.

Mecanismo De Acción

The mechanism of action of 5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) would involve its incorporation into nucleic acids, disrupting normal cellular processes. The molecular targets might include:

DNA Polymerase: Inhibition of DNA synthesis.

RNA Polymerase: Disruption of RNA transcription.

Enzymes: Inhibition of enzymes involved in nucleic acid metabolism.

Comparación Con Compuestos Similares

Structural Insights :

- This compound’s 2'-fluoro substitution and arabinose configuration enhance its resistance to enzymatic degradation compared to IUdR, improving in vivo stability .

- GCV lacks a sugar moiety, reducing its phosphorylation efficiency by HSV1-TK compared to this compound .

Functional Comparison

Pharmacokinetic and Imaging Efficacy

Key Findings :

- This compound’s accumulation in transduced RG2 glioma cells was 8–10× greater than IUdR or GCV, directly correlating with HSV1-tk mRNA levels .

- GCV, while a potent antiviral, requires higher concentrations for imaging and is less suitable for clinical translation due to its therapeutic (rather than diagnostic) design .

Clinical and Preclinical Utility

| Application | This compound | IUdR | GCV |

|---|---|---|---|

| Imaging Gene Expression | Gold standard for HSV1-TK imaging | Limited due to rapid metabolism | Not used for imaging |

| Therapeutic Use | None (diagnostic only) | Radiosensitizer | Antiviral, suicide gene therapy |

| Toxicity Profile | Low (no reported cytotoxicity) | High (incorporates into DNA) | Moderate (myelosuppression) |

Research Validation

- In Vivo Imaging: this compound enabled clear differentiation between transduced (HSV1-TK+) and non-transduced tumors in rodent models, with a 15:1 signal-to-noise ratio, outperforming IUdR (3:1) .

- Correlation with Therapeutic Response : this compound accumulation directly predicted ganciclovir sensitivity in vitro, validating its role as a predictive biomarker .

Q & A

Q. What are the initial steps to identify research gaps for Ivfru in organic chemistry?

Begin with a systematic literature review using academic databases (e.g., PubMed, SciFinder, Reaxys) to analyze existing studies on this compound’s synthesis, properties, and applications. Use Boolean search terms like “this compound AND synthesis,” “this compound AND spectroscopic characterization,” and “this compound AND bioactivity.” Prioritize peer-reviewed journals and avoid non-curated sources. Track contradictions in reported data (e.g., conflicting bioactivity results) to pinpoint unresolved questions .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Follow the Beilstein Journal’s guidelines:

- Detail reaction conditions (temperature, solvent, catalyst) and purification methods.

- Include spectroscopic data (NMR, IR, MS) for novel compounds and reference prior syntheses for known intermediates.

- Provide raw data in supplementary materials to enable replication . For example, if a reported yield discrepancy exists (e.g., 60% vs. 75%), test both protocols under controlled variables (e.g., inert atmosphere, reagent purity) to identify critical factors .

Q. What methodologies are recommended for validating this compound’s bioactivity in preclinical studies?

Use a tiered approach:

- In vitro assays : Standardize cell lines, concentrations, and controls (e.g., IC50 comparisons).

- Dose-response curves : Ensure statistical rigor (n ≥ 3, p < 0.05) and account for batch-to-batch variability.

- Mechanistic studies : Employ techniques like molecular docking or CRISPR knockouts to confirm target engagement . Cross-validate findings with independent assays (e.g., fluorescence-based vs. radiometric) to address methodological biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct a meta-analysis to identify confounding variables:

- Sample purity : Compare HPLC profiles from conflicting studies; impurities >2% may skew results.

- Assay conditions : Evaluate differences in pH, temperature, or incubation time.

- Statistical power : Replicate experiments with larger sample sizes to reduce Type I/II errors . Publish negative results to clarify irreproducible claims and refine existing models .

Q. What strategies are effective for optimizing this compound’s stability in long-term pharmacological studies?

Design accelerated stability tests under varied conditions (light, humidity, temperature). Use HPLC-MS to monitor degradation products and identify vulnerable functional groups (e.g., ester hydrolysis). Modify this compound’s structure via targeted derivatization (e.g., prodrug formulations) while retaining activity. Document stability data in open-access repositories for community validation .

Q. How should researchers address ethical and reproducibility challenges in this compound-related human trials?

- Ethical protocols : Obtain IRB approval and disclose risks/benefits in informed consent forms. Use double-blind, placebo-controlled designs to minimize bias .

- Data transparency : Share de-identified datasets via platforms like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Conflict resolution : Establish independent oversight committees to audit discrepancies in trial outcomes .

Methodological Frameworks

Which frameworks guide the formulation of rigorous research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

Q. How to integrate contradictory spectral data for this compound into a coherent analysis?

Create a comparative table of reported NMR shifts and assign discrepancies to solvent effects, concentration, or instrumentation (e.g., 300 MHz vs. 600 MHz). Use computational tools (e.g., ACD/Labs) to simulate spectra under documented conditions and validate assignments .

Data Management and Reporting

Q. What are the best practices for documenting this compound-related research data?

- Metadata : Include experimental parameters (e.g., solvent lot numbers, instrument calibration dates).

- Version control : Use platforms like GitLab to track changes in synthetic protocols or analytical methods.

- Ethical storage : Archive raw data in institutional repositories with DOI assignment for long-term access .

Q. How to ensure compliance with journal requirements when publishing this compound studies?

Adhere to the Beilstein Journal’s standards:

- Limit main text to 5 key compounds; place additional data in supplementary files.

- Cite primary sources for known procedures and provide full characterization for new derivatives.

- Avoid redundant discussions of tabulated results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.